An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy-1,3-benzothiazole-6-carboxylic Acid
An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxy-1,3-benzothiazole-6-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details plausible synthetic routes, experimental protocols, and a thorough characterization profile based on available data.
Compound Overview
2-Hydroxy-1,3-benzothiazole-6-carboxylic acid, also known as 2-oxo-2,3-dihydro-1,3-benzothiazole-6-carboxylic acid, is a benzothiazole derivative featuring both a hydroxyl (in its tautomeric oxo form) and a carboxylic acid functional group. These functionalities impart specific chemical properties and potential biological activities to the molecule.
Table 1: Physicochemical Properties of 2-Hydroxy-1,3-benzothiazole-6-carboxylic Acid
| Property | Value | Reference |
| Molecular Formula | C₈H₅NO₃S | [1] |
| Molecular Weight | 195.20 g/mol | [1] |
| Melting Point | >300 °C | |
| Appearance | Off-white to pale yellow solid (Predicted) | |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF (Predicted) |
Synthesis of 2-Hydroxy-1,3-benzothiazole-6-carboxylic Acid
Two primary synthetic routes are proposed for the synthesis of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid. The first route involves the construction of the benzothiazole ring from a substituted aniline precursor. The second route starts with a pre-formed 2-aminobenzothiazole derivative.
Synthetic Route 1: Cyclization of a Substituted Aniline
This approach involves the synthesis of a substituted aminophenol followed by a cyclization reaction to form the benzothiazole ring.
Caption: Synthetic workflow for Route 1.
Experimental Protocol (Proposed):
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Step 1: Synthesis of 2-Thio-1,3-benzothiazole-6-carboxylic acid.
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To a solution of 4-amino-3-hydroxybenzoic acid in a suitable solvent (e.g., ethanol), an equimolar amount of a thiocarbonyl source, such as potassium thiocyanate or carbon disulfide, is added.
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The reaction mixture is heated under reflux for several hours.
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The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold solvent, and dried.
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Step 2: Oxidation to 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid.
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The intermediate from Step 1 is suspended in an aqueous solution of a suitable oxidizing agent (e.g., hydrogen peroxide) or subjected to hydrolysis under acidic or basic conditions.
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The mixture is stirred at room temperature or heated gently until the starting material is consumed (monitored by TLC).
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The product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to afford pure 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid.
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Synthetic Route 2: Conversion of 2-Aminobenzothiazole-6-carboxylic acid
This route begins with the readily available 2-aminobenzothiazole-6-carboxylic acid, which is then converted to the desired 2-hydroxy derivative.
Caption: Synthetic workflow for Route 2.
Experimental Protocol (Based on literature for similar compounds):
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Method A: Alkaline Hydrolysis
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A mixture of 2-aminobenzothiazole-6-carboxylic acid and a solid alkali metal hydroxide (e.g., sodium hydroxide or potassium hydroxide) in an alkali-resistant solvent (e.g., a high-boiling glycol) is heated at a high temperature (e.g., 160-165 °C) for several hours.[2]
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The reaction mixture is then cooled, and the resulting salt of the ortho-mercapto-N-phenylurea intermediate is precipitated.[2]
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The intermediate is then treated with an aqueous acid (e.g., hydrochloric acid) and heated (e.g., 80-90 °C) to facilitate cyclization to the final product.[2]
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After cooling, the precipitated 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid is collected by filtration, washed with water, and dried.[2]
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Method B: Diazotization and Hydrolysis
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2-Aminobenzothiazole-6-carboxylic acid is dissolved in an aqueous mineral acid (e.g., sulfuric acid).
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The solution is cooled to 0-5 °C, and a solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.
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The diazonium salt solution is then added to a boiling aqueous solution, leading to the hydrolysis of the diazonium group to a hydroxyl group.
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The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and purified by recrystallization.
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Characterization of 2-Hydroxy-1,3-benzothiazole-6-carboxylic Acid
A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity. The following are the expected analytical data.
Mass Spectrometry
Mass spectrometry confirms the molecular weight of the compound.
Table 2: Mass Spectrometry Data
| Ion | Expected m/z |
| [M+H]⁺ | 196.01 |
| [M-H]⁻ | 194.00 |
| Molecular Ion [M]⁺ | 195.00 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 3: Predicted Infrared Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 3300-2500 | O-H (Carboxylic Acid) | Very broad band due to hydrogen bonding |
| ~3000 | N-H (Amide tautomer) | Broad, in the same region as O-H |
| ~1700-1680 | C=O (Carboxylic Acid) | Strong absorption |
| ~1650 | C=O (Amide tautomer) | Strong absorption |
| ~1600, 1470 | C=C (Aromatic) | Medium to strong absorptions |
| ~1300 | C-O (Carboxylic Acid) | Medium absorption |
| ~1250 | C-N | Medium absorption |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 4: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~13.0 | broad singlet | COOH |
| ~11.5 | broad singlet | NH (tautomer) |
| ~8.2 | doublet | H-4 |
| ~7.9 | doublet of doublets | H-5 |
| ~7.5 | doublet | H-7 |
Table 5: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | COOH |
| ~160 | C=O (C-2) |
| ~150 | C-7a |
| ~135 | C-3a |
| ~128 | C-6 |
| ~125 | C-5 |
| ~122 | C-4 |
| ~115 | C-7 |
Experimental Protocol for NMR Analysis:
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Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.
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Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical flow from starting materials to the fully characterized final product.
Caption: Overall workflow for synthesis and characterization.
Conclusion
This technical guide outlines the key aspects of the synthesis and characterization of 2-Hydroxy-1,3-benzothiazole-6-carboxylic acid. While detailed experimental data for this specific molecule is limited in the public domain, the provided protocols and predicted characterization data, based on established chemical principles and analysis of related compounds, offer a solid foundation for researchers and scientists working with this and similar benzothiazole derivatives. Further experimental validation of the proposed synthetic routes and spectroscopic data is encouraged.
